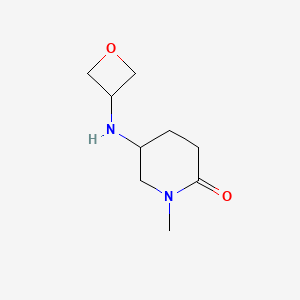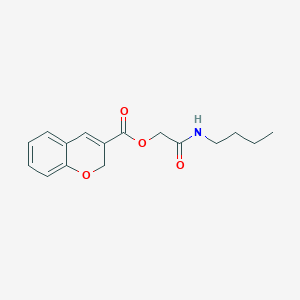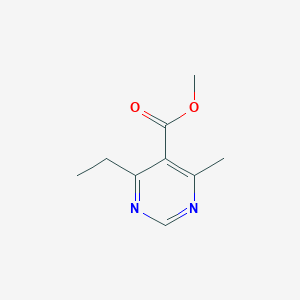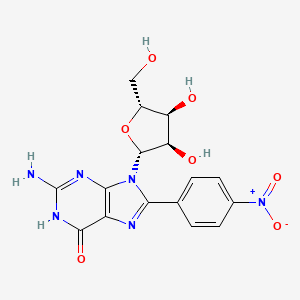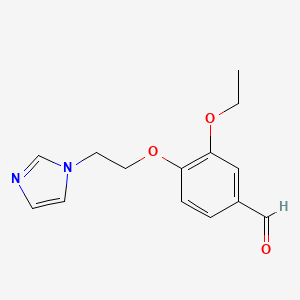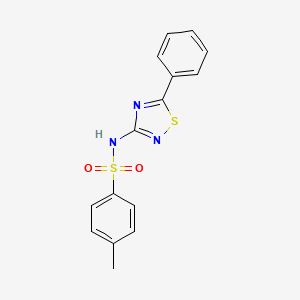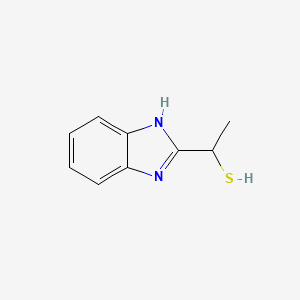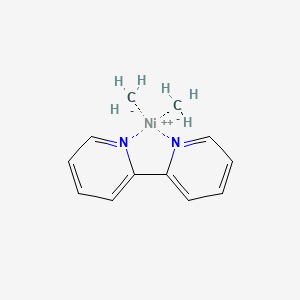
(2,2'-Bipyridine)dimethylnickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2’-Bipyridine)dimethylnickel is a coordination compound where a nickel atom is bonded to two methyl groups and a bidentate ligand, 2,2’-bipyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)dimethylnickel typically involves the reaction of nickel(II) chloride with 2,2’-bipyridine and a methylating agent such as methyl lithium or dimethylzinc. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the nickel center. A common synthetic route is as follows:
- Dissolve nickel(II) chloride in an appropriate solvent such as tetrahydrofuran (THF).
- Add 2,2’-bipyridine to the solution and stir until fully dissolved.
- Slowly add the methylating agent (e.g., methyl lithium) to the reaction mixture while maintaining a low temperature to control the reaction rate.
- Allow the reaction to proceed to completion, typically indicated by a color change.
- Isolate the product by filtration and purify it using recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for (2,2’-Bipyridine)dimethylnickel are not well-documented, the general principles of coordination chemistry and organometallic synthesis apply. Industrial synthesis would likely involve scaling up the laboratory procedures with appropriate modifications for safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2’-Bipyridine)dimethylnickel can undergo various chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states, often resulting in the formation of nickel(III) or nickel(IV) species.
Reduction: The compound can be reduced to form nickel(I) or nickel(0) species, which are often more reactive.
Substitution: Ligand exchange reactions can occur, where the 2,2’-bipyridine or methyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction could produce nickel(I) or nickel(0) species. Substitution reactions can result in a variety of nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,2’-Bipyridine)dimethylnickel is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its ability to stabilize different oxidation states of nickel makes it a versatile catalyst.
Biology
While direct biological applications of (2,2’-Bipyridine)dimethylnickel are limited, its derivatives and related compounds are studied for their potential in medicinal chemistry, particularly in the development of metal-based drugs.
Medicine
Research into nickel-based compounds, including (2,2’-Bipyridine)dimethylnickel, explores their potential as anticancer agents and antimicrobial agents. The coordination chemistry of nickel allows for the design of compounds that can interact with biological molecules in specific ways.
Industry
In industry, (2,2’-Bipyridine)dimethylnickel is used in the development of advanced materials, including conductive polymers and nanomaterials. Its catalytic properties are also exploited in various industrial processes.
Wirkmechanismus
The mechanism by which (2,2’-Bipyridine)dimethylnickel exerts its effects depends on the specific application. In catalysis, the nickel center can facilitate the formation and breaking of chemical bonds through oxidative addition and reductive elimination processes. The 2,2’-bipyridine ligand stabilizes the nickel center and modulates its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2’-Bipyridine)diethylpalladium: Similar in structure but with palladium instead of nickel and ethyl groups instead of methyl groups.
(2,2’-Bipyridine)dimethylplatinum: Platinum analog with similar coordination but different reactivity due to the metal center.
(2,2’-Bipyridine)dimethylcobalt: Cobalt analog with different electronic properties and reactivity.
Uniqueness
(2,2’-Bipyridine)dimethylnickel is unique due to the specific electronic and steric properties imparted by the nickel center and the 2,2’-bipyridine ligand. These properties influence its reactivity and stability, making it suitable for specific catalytic and material science applications that may not be achievable with similar compounds.
Eigenschaften
Molekularformel |
C12H14N2Ni |
|---|---|
Molekulargewicht |
244.95 g/mol |
IUPAC-Name |
carbanide;nickel(2+);2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.2CH3.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H3;/q;2*-1;+2 |
InChI-Schlüssel |
LUEJPRVWFPNCQR-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].C1=CC=NC(=C1)C2=CC=CC=N2.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12930973.png)
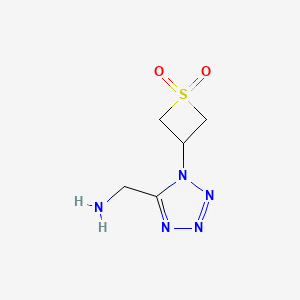
![6-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaen-7-yl)hexanoic acid](/img/structure/B12930986.png)

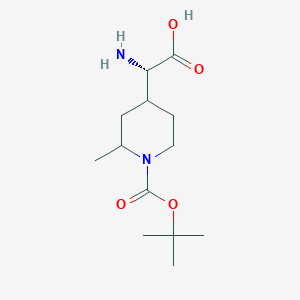
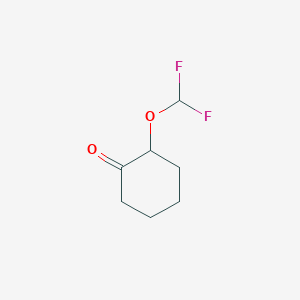
![1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone](/img/structure/B12931014.png)
